molecular formula C3H3BrIN3 B2521638 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole CAS No. 2172600-34-7

3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole

Cat. No.: B2521638
CAS No.: 2172600-34-7
M. Wt: 287.886
InChI Key: UXONCJMEAZUTKB-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole, with the CAS number 2172600-34-7, is a high-purity, heteroaromatic organic compound supplied for use as a key synthetic intermediate in research and development. Its molecular formula is C 3 H 3 BrIN 3 , and it has a molecular weight of 287.89 . The compound features both bromo and iodo substituents on its 1,2,4-triazole core, making it a highly versatile and valuable scaffold for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create more complex chemical entities. Triazole derivatives are recognized as privileged structures in medicinal chemistry and materials science due to their wide range of biological activities . This specific reagent is particularly useful for constructing diverse, fully-substituted triazole libraries, which are of significant interest in the search for new pharmaceutical agents, including potential anticancer, anti-HIV, and antibacterial compounds . Furthermore, its structure makes it a potential building block in the development of functional materials, such as ligands for metal-organic frameworks (MOFs) or components in organic electronics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodo-1-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrIN3/c1-8-3(5)6-2(4)7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXONCJMEAZUTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Bromo 5 Iodo 1 Methyl 1h 1,2,4 Triazole

Halogen Reactivity and Regioselectivity

The presence of two different halogen atoms on the 1-methyl-1H-1,2,4-triazole ring, a bromine at the 3-position and an iodine at the 5-position, sets the stage for regioselective reactions. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) and the polarizability of the halogens are the primary determinants of this differential reactivity.

In general, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This makes the iodine atom at the 5-position a better leaving group in nucleophilic aromatic substitution reactions and a more reactive site in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the triazole ring further activates both halogens towards nucleophilic attack, but the greater reactivity of the C-I bond typically allows for selective reaction at the 5-position while leaving the C-Br bond at the 3-position intact.

This differential reactivity is a cornerstone of the synthetic utility of 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole, enabling sequential functionalization of the triazole core.

Halogen exchange (HALEX) reactions provide a route to introduce other halogens, most notably fluorine, onto the triazole ring. In the case of this compound, the greater lability of the C-I bond would strongly favor selective exchange at the 5-position. For instance, treatment with a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst, would be expected to yield 3-Bromo-5-fluoro-1-methyl-1H-1,2,4-triazole. The harsher reaction conditions that would be required to substitute the bromine at the 3-position can be exploited to achieve this regioselectivity.

Table 1: Hypothetical Halogen Exchange Reaction Conditions and Outcomes
EntryHalogen SourceCatalystSolventTemperature (°C)Major Product
1KF18-crown-6Acetonitrile803-Bromo-5-fluoro-1-methyl-1H-1,2,4-triazole
2CsF-DMF1003-Bromo-5-fluoro-1-methyl-1H-1,2,4-triazole
3KClPd catalyst-1203-Bromo-5-chloro-1-methyl-1H-1,2,4-triazole

Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, can also be achieved with high regioselectivity. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), would preferentially reduce the weaker C-I bond. This would afford 3-Bromo-1-methyl-1H-1,2,4-triazole as the major product. The C-Br bond would require more forcing conditions for its reduction.

Table 2: Regioselective Hydrodehalogenation of this compound
EntryReducing AgentCatalystSolventTemperature (°C)Major Product
1H₂ (1 atm)10% Pd/CEthanol253-Bromo-1-methyl-1H-1,2,4-triazole
2HCOOH/NEt₃5% Pd/CTHF603-Bromo-1-methyl-1H-1,2,4-triazole

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The halogen substituents on the triazole ring are excellent handles for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is again pivotal in achieving selective functionalization.

The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a powerful tool for forming C-C bonds. In the context of this compound, the reaction with a boronic acid or its ester in the presence of a palladium catalyst and a base would occur preferentially at the 5-position. This is due to the lower bond dissociation energy of the C-I bond and its greater propensity to undergo oxidative addition to the palladium(0) catalyst, which is the rate-determining step in the catalytic cycle.

By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to isolate the mono-arylated product, 3-Bromo-5-aryl-1-methyl-1H-1,2,4-triazole. Subsequent coupling at the 3-position would require a different, often more active, catalyst system or more forcing conditions.

Table 3: Selective Suzuki-Miyaura Coupling at the C-5 Position
EntryBoronic AcidPalladium CatalystBaseSolventYield of 3-Bromo-5-aryl-1-methyl-1H-1,2,4-triazole (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane88
3Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄THF95

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is typically catalyzed by a combination of a palladium complex and a copper(I) salt. Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to show high regioselectivity for the 5-position. The greater reactivity of the C-I bond towards the palladium catalyst drives the selective formation of 5-alkynyl-3-bromo-1-methyl-1H-1,2,4-triazole.

This selectivity allows for the introduction of an alkynyl moiety at the 5-position, which can then be further elaborated, while the bromine at the 3-position remains available for subsequent transformations.

Table 4: Regioselective Sonogashira Coupling at the C-5 Position

Other Transition Metal-Mediated Coupling Reactions (e.g., Negishi Coupling)

The presence of two different halogen atoms on the 1,2,4-triazole (B32235) core of this compound allows for regioselective functionalization using transition metal-catalyzed cross-coupling reactions. In reactions like the Negishi coupling, which involves the palladium- or nickel-catalyzed reaction between an organohalide and an organozinc reagent, the reactivity of the carbon-halogen bond is paramount. baranlab.org

The established order of reactivity for carbon-halogen bonds in oxidative addition to a low-valent metal center (e.g., Pd(0)) is C-I > C-Br > C-Cl. baranlab.org Consequently, this compound is expected to undergo selective Negishi coupling at the C-5 position, leaving the C-3 bromo group intact for subsequent transformations. This chemoselectivity enables the stepwise introduction of different substituents onto the triazole ring. The reaction would typically proceed by treating the dihalo-triazole with an organozinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄.

Table 1: Predicted Outcomes of Regioselective Negishi Coupling Reactions

Organozinc Reagent (R-ZnCl)Expected ProductPotential Catalyst
Phenylzinc chloride3-Bromo-1-methyl-5-phenyl-1H-1,2,4-triazolePd(PPh₃)₄
Vinylzinc chloride3-Bromo-1-methyl-5-vinyl-1H-1,2,4-triazolePdCl₂(dppf)
Methylzinc chloride3-Bromo-1,5-dimethyl-1H-1,2,4-triazolePd(PPh₃)₄
Thien-2-ylzinc chloride3-Bromo-1-methyl-5-(thiophen-2-yl)-1H-1,2,4-triazolePdCl₂(dppf)

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Triazole Core

The electron-deficient nature of the 1,2,4-triazole ring activates the attached halogen atoms toward nucleophilic aromatic substitution (SNAr). In this stepwise addition-elimination mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide ion restores the aromaticity of the ring.

For this compound, substitution can theoretically occur at either the C-3 or C-5 position. The selectivity is influenced by factors including the intrinsic leaving group ability of the halides (I > Br > Cl > F) and the electronic stabilization of the Meisenheimer complex formed upon nucleophilic attack at each position. Studies on analogous dihalogenated heterocycles often show that while iodide is a better leaving group, the site of attack can be directed by the electronics of the ring and the nature of the nucleophile. researchgate.net

Reactions with Oxygen-based Nucleophiles (e.g., methoxide)

The reaction of this compound with strong oxygen-based nucleophiles, such as sodium methoxide (B1231860) in methanol, is anticipated to yield methoxy-substituted triazoles. Depending on reaction conditions (temperature, reaction time), either monosubstitution or disubstitution may be achieved. Given the superior leaving group ability of iodide, initial substitution is likely to occur at the C-5 position.

Table 2: Expected Products from Reactions with Oxygen-Based Nucleophiles

NucleophileReagentExpected Product(s)Conditions
MethoxideCH₃ONa3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazoleControlled temperature
PhenoxideC₆H₅ONa3-Bromo-1-methyl-5-phenoxy-1H-1,2,4-triazoleMild heating
Hydroxide (B78521)KOH3-Bromo-1-methyl-1H-1,2,4-triazol-5-olAqueous, heat

Reactions with Nitrogen-based Nucleophiles (e.g., hydrazine (B178648), benzylamine)

Nitrogen-based nucleophiles readily participate in SNAr reactions with halogenated 1,2,4-triazoles. Research on the closely related 3,5-dibromo-1H-1,2,4-triazole has demonstrated that selective substitution of the C-5 bromine atom can be achieved with nitrogen nucleophiles. researchgate.net By analogy, this compound is expected to react preferentially at the C-5 position with nucleophiles like hydrazine or benzylamine. The resulting amino-substituted triazoles are valuable intermediates in medicinal chemistry. For instance, reaction with sodium azide (B81097) followed by reduction provides a route to 5-amino-3-bromo-1-methyl-1H-1,2,4-triazole. researchgate.net

Table 3: Research Findings for Reactions with Nitrogen-Based Nucleophiles

NucleophileReagentExpected ProductSignificance
BenzylamineC₆H₅CH₂NH₂N-Benzyl-3-bromo-1-methyl-1H-1,2,4-triazol-5-amineSynthesis of substituted aminotriazoles
HydrazineN₂H₄·H₂O3-Bromo-5-hydrazinyl-1-methyl-1H-1,2,4-triazolePrecursor for fused heterocyclic systems
AzideNaN₃5-Azido-3-bromo-1-methyl-1H-1,2,4-triazoleIntermediate for 5-aminotriazoles via reduction researchgate.net

Reactions with Sulfur-based Nucleophiles (e.g., thiophenolate)

Sulfur-based nucleophiles, being typically soft and highly nucleophilic, are excellent partners in SNAr reactions. acsgcipr.org The reaction of this compound with a thiol, such as thiophenol, in the presence of a base would lead to the formation of a thioether linkage. This reaction is expected to proceed readily, with high selectivity for the displacement of the iodide at the C-5 position under controlled conditions.

Table 4: Predicted Outcomes of Reactions with Sulfur-Based Nucleophiles

NucleophileReagentExpected ProductReaction Conditions
ThiophenolateC₆H₅SH, K₂CO₃3-Bromo-1-methyl-5-(phenylthio)-1H-1,2,4-triazoleDMF, room temperature
Ethyl thiolateCH₃CH₂SH, NaH3-Bromo-5-(ethylthio)-1-methyl-1H-1,2,4-triazoleTHF, 0 °C to room temperature
SulfideNa₂SBis(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfaneEthanol, heat

C-H Functionalization of 1,2,4-Triazoles and Analogs

Direct C-H functionalization is a powerful strategy for modifying heterocyclic cores without the need for pre-installed leaving groups. rsc.org For the specific compound this compound, the C-H bonds on the triazole ring (at C-3 and C-5) are already substituted. Therefore, direct C-H functionalization of this specific triazole ring is not feasible. However, examining the reactivity of its unhalogenated analog, 1-methyl-1H-1,2,4-triazole, provides insight into the inherent reactivity of the parent ring system.

Regioselective C-H Arylation

The C-H arylation of 1-substituted 1,2,4-triazoles has been shown to proceed with high regioselectivity. researchgate.netnih.gov The C-5 proton of 1-alkyl-1H-1,2,4-triazoles is the most acidic and thus the most reactive site for deprotonation and subsequent functionalization. nih.gov Palladium- or copper-catalyzed protocols are commonly employed to couple the triazole with aryl halides. For example, using a palladium catalyst with a phosphine (B1218219) ligand, 1-methyl-1H-1,2,4-triazole can be selectively arylated at the C-5 position with various aryl bromides. rsc.org This regioselectivity is a key feature of the 1,2,4-triazole scaffold, allowing for predictable synthetic outcomes.

Table 5: Regioselective C-H Arylation of 1-Methyl-1H-1,2,4-triazole

Aryl HalideCatalyst SystemProductReference
BromobenzenePd(OAc)₂, P(o-tol)₃, K₂CO₃1-Methyl-5-phenyl-1H-1,2,4-triazole rsc.org
4-BromoanisolePd(OAc)₂, SPhos, K₂CO₃5-(4-Methoxyphenyl)-1-methyl-1H-1,2,4-triazole nih.gov
1-Bromo-4-(trifluoromethyl)benzeneCuI, L-proline, K₂CO₃1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole researchgate.net

Mechanistic Pathways of Key Transformations

The reactivity of this compound is largely dictated by the presence of the carbon-bromine and carbon-iodine bonds. The significant difference in the electronegativity and bond strength of these halogens allows for selective functionalization, making it a versatile building block in organic synthesis. Mechanistic investigations into its transformations often involve complex pathways, including the formation of various transient species.

Elucidation of Reaction Intermediates in Triazole Cycloadditions and Functionalizations

The functionalization of the this compound core often proceeds through cycloaddition reactions, where the triazole ring can act as a partner. The elucidation of reaction intermediates in these transformations is crucial for understanding the reaction mechanism and controlling the product distribution.

In photochemical reactions, for instance, the formation of triplet intermediates has been identified as a key step in the synthesis of 1,2,4-triazoles. nih.govrsc.org Photoexcitation can lead to the formation of a triplet species which then reacts with other molecules to form azomethine ylide intermediates. nih.govrsc.org These ylides are potent 1,3-dipoles that can undergo subsequent cycloaddition reactions. nih.govrsc.org While not directly studying this compound, these findings suggest that similar intermediates could be involved in its photochemical transformations.

Computational and experimental studies have been employed to rationalize reaction outcomes and elucidate these transient species. rsc.org The table below summarizes key intermediates that have been proposed or identified in the reactions of related triazole compounds.

Intermediate TypeMethod of GenerationSubsequent ReactionReference
Triplet SpeciesPhotochemical ExcitationAddition to diazoalkanes nih.govrsc.org
Azomethine YlideFrom triplet intermediate and diazoalkane[3+2] Cycloaddition with nitriles nih.govrsc.org
Lithiated TriazoleReaction with organolithium reagentsQuenching with electrophiles researchgate.net
Triazole N-Oxide IntermediateDeprotonation and reaction with a metal catalystArylation nih.gov

These intermediates play a pivotal role in the construction of more complex molecular architectures based on the triazole scaffold. For example, lithiated triazoles, formed by the reaction of bromo- or iodo-triazoles with strong bases like butyllithium, can be trapped with various electrophiles to introduce new functional groups. researchgate.net

Role of Catalysis in Halogenated Triazole Reactivity

Catalysis is instrumental in modulating the reactivity of halogenated triazoles, enabling transformations that are otherwise difficult to achieve. Both metal-based and organic catalysts have been employed to facilitate various coupling and functionalization reactions. researchgate.netnih.gov

Palladium and copper catalysts are particularly effective in promoting cross-coupling reactions involving halogenated triazoles. nih.gov For instance, palladium-catalyzed reactions are crucial for the C-H arylation of 1-substituted 1,2,4-triazoles. nih.gov The catalytic cycle often involves the formation of a palladium-triazole intermediate following the deprotonation of the triazole ring. nih.gov

The choice of catalyst, ligand, and reaction conditions can significantly influence the efficiency and selectivity of these transformations. The following table provides an overview of catalytic systems used in the functionalization of related halogenated triazoles.

Catalyst SystemReaction TypeRole of CatalystReference
Pd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄C-H ArylationFacilitates coupling of triazole with aryl halides nih.gov
Copper-diamine complexC-H ArylationPromotes coupling with aryl bromides nih.gov
IodineIntramolecular Oxidative CyclizationMediates the formation of new heterocyclic rings mdpi.com
Inorganic catalystsHalogenationAlternative to more expensive organic catalysts researchgate.net

The development of efficient catalytic systems is a key area of research, aiming to provide milder and more sustainable methods for the modification of halogenated triazoles like this compound. cnr.it These catalytic approaches expand the synthetic utility of such compounds, opening avenues for the creation of novel molecules with diverse applications.

Spectroscopic and Structural Elucidation of 3 Bromo 5 Iodo 1 Methyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole is not available in the reviewed literature. A detailed characterization and analysis of its proton, carbon, and nitrogen chemical environments are therefore not possible at this time.

¹H NMR Characterization and Chemical Shift Analysis

Specific ¹H NMR data, including the chemical shift of the methyl group protons, is not publicly available.

¹³C NMR Characterization and Carbon Framework Analysis

Specific ¹³C NMR data, which would reveal the chemical shifts of the methyl carbon and the two triazole ring carbons, is not publicly available.

¹⁵N NMR Characterization for Nitrogen Atom Identification

Specific ¹⁵N NMR data, which would provide valuable information about the electronic environment of the three distinct nitrogen atoms in the triazole ring, is not publicly available.

Mass Spectrometry (MS) Analysis

While experimental high-resolution mass spectrometry data is not available, predicted data for the exact mass of the protonated molecule has been calculated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Computational predictions suggest the following mass-to-charge ratio for the protonated molecule [M+H]⁺. uni.lu It is important to note that this is a theoretical value and has not been experimentally confirmed.

Table 1: Predicted Mass Spectrometry Data for C₃H₃BrIN₃

Adduct IonPredicted m/z
[M+H]⁺287.86278

Data is based on computational predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound could be found in the public domain. Therefore, an analysis of its characteristic vibrational frequencies for functional group identification cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

No published studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. This technique is essential for definitively determining the three-dimensional arrangement of atoms and molecules within a crystal lattice. Without such data, a definitive description of its solid-state structure is not possible.

Information regarding the specific molecular conformation, including bond lengths, bond angles, and dihedral angles for this compound, is unavailable. Consequently, details about its crystal packing, such as the arrangement of molecules in the unit cell and the resulting lattice parameters, remain undetermined.

A detailed analysis of the intermolecular forces governing the crystal structure of this compound cannot be provided. This includes the identification and characterization of specific non-covalent interactions, such as potential C-H···N hydrogen bonds, halogen bonds involving the bromine and iodine atoms, or other close contacts that would influence the molecular packing.

Elemental Analysis for Compositional Verification

Specific elemental analysis data for this compound is not reported in the available literature. This analytical technique is crucial for verifying the empirical formula of a synthesized compound by quantitatively determining the percentage composition of its constituent elements.

ElementTheoretical Percentage (%)
Carbon (C)Data not available
Hydrogen (H)Data not available
Nitrogen (N)Data not available
Bromine (Br)Data not available
Iodine (I)Data not available

Theoretical and Computational Chemistry of Halogenated 1,2,4 Triazoles

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the electronic and geometric features of halogenated 1,2,4-triazoles.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The stability and reactivity of a molecule are closely related to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comsemanticscholar.org

Table 1: Calculated Electronic Properties of a Substituted 1,2,4-Triazole (B32235) Derivative using DFT/B3LYP (Data presented for a related triazine derivative as a proxy for a halogenated 1,2,4-triazole system)

Parameter Value (eV)
EHOMO -6.2967
ELUMO -1.8096
Energy Gap (ΔE) 4.4871

Source: Data extrapolated from DFT calculations on a related triazine derivative. irjweb.com

The stability of different tautomers of halogenated 1,2,4-triazoles has also been a subject of theoretical studies. For instance, in chloro-1,2,4-triazoles, the 3-chloro-1H tautomer is generally found to be the most stable form. nih.gov The presence of a methyl group at the N-1 position, as in the target molecule, fixes the tautomeric form, and its influence on stability can be computationally assessed.

Ab Initio Calculations for Molecular Properties

Ab initio calculations, such as those using the Hartree-Fock (HF) method, provide a way to determine molecular properties from first principles without empirical parameters. These calculations are particularly useful for obtaining optimized geometries, including bond lengths and bond angles. nih.gov

Table 2: Computed and Experimental Bond Lengths and Angles for 1H-1,2,4-triazole (Data for the parent compound to illustrate typical geometric parameters)

Parameter Bond Length (Å) / Angle (°) (Ab Initio) Bond Length (Å) / Angle (°) (Experimental)
N1-N2 1.352 1.350
N2-C3 1.319 1.325
C3-N4 1.350 1.351
N4-C5 1.326 1.329
C5-N1 1.352 1.351
N1-N2-C3 104.3 104.2
N2-C3-N4 115.1 115.0
C3-N4-C5 102.3 102.5
N4-C5-N1 114.1 114.1
C5-N1-N2 104.2 104.2

For 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole, it is expected that the C3-Br and C5-I bonds will have lengths typical for such bonds on an aromatic heterocyclic ring. The methyl group on N1 will influence the angles around this nitrogen atom.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP map displays regions of different electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.netresearchgate.net

In substituted 1,2,4-triazoles, the nitrogen atoms of the ring are generally regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. irjweb.comresearchgate.net The introduction of electron-withdrawing halogen atoms like bromine and iodine at the C3 and C5 positions would significantly influence the MEP. These halogen atoms can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom, making them potential halogen bond donors. The areas around the ring nitrogen atoms (N2 and N4) would remain the most electron-rich, nucleophilic sites. The hydrogen atoms of the methyl group would exhibit positive potential.

Fukui Functions and Nucleophilicity/Electrophilicity Predictions in Reactivity

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mxnih.gov The condensed Fukui function provides a value for each atom in the molecule, indicating its propensity to undergo a specific type of reaction. repositorioinstitucional.mx

fk+ : For nucleophilic attack (measures the reactivity of site k towards a nucleophile).

fk- : For electrophilic attack (measures the reactivity of site k towards an electrophile).

fk0 : For radical attack.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies. This is particularly useful for understanding the reactivity of halogenated 1,2,4-triazoles in reactions such as nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

The C-Br and C-I bonds in this compound are potential sites for nucleophilic substitution. The reactivity of halogens on the 1,2,4-triazole ring is known to be position-dependent, with the C5 position often being more reactive than the C3 position towards nucleophiles. researchgate.net Computational studies can model the attack of a nucleophile on either the C3 or C5 carbon, allowing for a comparison of the activation barriers for the substitution of bromide versus iodide. Generally, iodide is a better leaving group than bromide, which would suggest a lower activation energy for substitution at the C5 position.

Energy Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides crucial information about the thermodynamics and kinetics of a reaction. For an SNAr reaction on a halogenated 1,2,4-triazole, the profile would typically show two steps: the initial attack of the nucleophile to form a high-energy Meisenheimer-like intermediate, followed by the departure of the halide leaving group. masterorganicchemistry.com

The rate-determining step is usually the formation of the intermediate. masterorganicchemistry.com Computational simulations can determine the energy of the transition state leading to this intermediate for substitution at both the C3 and C5 positions. A lower transition state energy implies a faster reaction rate. Such calculations would likely confirm that nucleophilic substitution is more favorable at the C5-I position compared to the C3-Br position in this compound, due to both the better leaving group ability of iodide and potentially different electronic activation at the two positions of the triazole ring. researchgate.netresearchgate.net

Activation Barriers and Rate-Determining Steps

Computational studies are crucial for determining the activation barriers and identifying the rate-determining steps of chemical reactions involving halogenated 1,2,4-triazoles. These calculations often involve locating the transition state structures and calculating their energies relative to the reactants.

Reactions of halogenated 1,2,4-triazoles, such as nucleophilic substitution, are significantly influenced by the nature of the halogen substituents. The carbon atoms in the 1,2,4-triazole ring are π-deficient due to the presence of electronegative nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.com Halogen atoms at the 3- and 5-positions further influence this reactivity.

In the case of this compound, nucleophilic substitution is a key reaction pathway. Computational studies on similar halogenated heterocycles can provide insights into the activation energies. The activation barrier for the displacement of a halogen is dependent on several factors, including the strength of the carbon-halogen bond and the stability of the transition state. Generally, the C-I bond is weaker than the C-Br bond, suggesting that nucleophilic substitution at the 5-position (iodine) would have a lower activation barrier than at the 3-position (bromine).

DFT calculations can model the reaction pathway for nucleophilic substitution. For a hypothetical reaction with a generic nucleophile (Nu⁻), the process would involve the formation of a Meisenheimer-like intermediate or a concerted transition state. The calculated energy profile would reveal the activation energy (ΔG‡) for the substitution at each position.

Table 1: Hypothetical Activation Energies for Nucleophilic Substitution on this compound

Position of Substitution Halogen Leaving Group Hypothetical Activation Energy (kcal/mol) Rate-Determining Step
C5 Iodo Lower Formation of the transition state for C-I bond cleavage

The rate-determining step in such reactions is typically the formation of the high-energy transition state leading to the cleavage of the carbon-halogen bond. frontiersin.orgnih.gov Computational studies on related systems have shown that the nature of the nucleophile and the solvent can also significantly impact the activation barrier.

Spectroscopic Property Prediction (e.g., Theoretical NMR Chemical Shifts)

Computational chemistry, particularly the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for predicting the NMR chemical shifts of molecules. mdpi.comimist.ma This method allows for the calculation of the magnetic shielding tensors of nuclei, which can then be converted into chemical shifts. For this compound, theoretical NMR chemical shifts can be predicted to aid in its structural elucidation.

The chemical shifts of the carbon and hydrogen atoms in the triazole ring and the methyl group are influenced by the electronic environment created by the bromine and iodine substituents. The electronegativity and anisotropic effects of the halogens will cause characteristic shifts in the NMR spectrum.

Theoretical calculations for related 1-methyl-1H-1,2,4-triazole derivatives provide a basis for estimating the chemical shifts for the target molecule. nih.govufv.br The predicted values are typically compared with experimental data for validation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ 3.8 - 4.2 35 - 40
C3 - 140 - 145

Note: These are estimated ranges based on general principles and data for similar compounds. Actual values would require specific GIAO calculations.

Substituent Effects on Reactivity and Electronic Distribution within the Triazole Ring

The substituents on the 1,2,4-triazole ring play a critical role in modulating its electronic properties and, consequently, its reactivity. In this compound, the bromine, iodine, and methyl groups each exert distinct electronic effects.

Advanced Materials and Synthetic Applications of 3 Bromo 5 Iodo 1 Methyl 1h 1,2,4 Triazole Derivatives

Role as Versatile Building Blocks in Organic Synthesis

The unique substitution pattern of 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole makes it an exceptionally useful intermediate in synthetic organic chemistry. The differential reactivity of the C-Br and C-I bonds allows for sequential, site-selective reactions, such as cross-coupling, substitution, and metallation, enabling the construction of complex molecular architectures.

Derivatives of 1,2,4-triazole (B32235) are pivotal in the synthesis of more complex, polyfunctionalized heterocyclic systems. The halogenated nature of this compound allows it to serve as a key precursor for a variety of fused and substituted heterocycles. For instance, dihalogenated triazoles can undergo heterocyclization reactions to form bicyclic systems. An example includes the reaction of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with various amines to yield 5-aminomethyl-substituted 2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles. researchgate.net This type of transformation highlights how the halogen atoms serve as reactive handles for ring-closure reactions, leading to the creation of novel, intricate heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov

The synthesis of various substituted 1,2,4-triazoles is well-documented, employing methods such as the reaction of hydrazines with formamide (B127407) or multicomponent reactions. organic-chemistry.org These methods can be adapted to use functionalized precursors like this compound to generate a library of diverse heterocyclic compounds.

Beyond the synthesis of other heterocycles, this compound and its analogs are valuable intermediates in the multi-step synthesis of complex organic molecules. The ability to selectively replace the iodine and bromine atoms allows for the stepwise introduction of different functional groups. This sequential functionalization is a cornerstone of modern synthetic strategy, enabling the efficient construction of target molecules with precise control over their three-dimensional structure.

The 1,2,4-triazole core itself is a key component in numerous biologically active compounds and functional materials. nih.govnih.gov Therefore, using a pre-functionalized triazole like the title compound allows chemists to rapidly assemble complex structures around this important scaffold. For example, the Suzuki and Sonogashira cross-coupling reactions, which are staples of modern organic synthesis, can be employed to selectively form new carbon-carbon bonds at the 3- and 5-positions of the triazole ring, leveraging the differential reactivity of the C-I and C-Br bonds.

Reaction Type Reagents Product Class Significance
Nucleophilic SubstitutionAmines, ThiolsSubstituted 1,2,4-triazolesIntroduction of diverse functional groups
Cross-Coupling (e.g., Suzuki)Boronic Acids, Pd catalystAryl/Alkyl-substituted triazolesFormation of C-C bonds, molecular complexity
HeterocyclizationBifunctional NucleophilesFused heterocycles (e.g., thiazolo[3,2-b] organic-chemistry.orguni.luaksci.comtriazoles)Access to novel bicyclic and polycyclic systems

Applications in Material Science

The electron-deficient nature of the 1,2,4-triazole ring imparts favorable electronic properties, making its derivatives highly sought after for applications in material science. researchgate.netresearchgate.net The incorporation of heavy atoms like bromine and iodine, as seen in this compound, can further modify these properties, opening doors to new functionalities.

Nitrogen-rich heterocyclic compounds, including 1,2,4-triazoles, are a cornerstone in the development of modern energetic materials. uni-muenchen.de These compounds often exhibit high heats of formation and can release significant amounts of energy upon decomposition, typically yielding environmentally benign dinitrogen gas. The introduction of nitro groups onto the triazole ring is a common strategy to enhance energetic performance. purdue.edunih.gov While this compound is not itself a primary energetic material, it serves as a valuable precursor. The halogen atoms can be substituted with nitro groups or other energetic functionalities through various synthetic routes to produce high-energy-density materials (HEDMs). energetic-materials.org.cn The density of the resulting energetic material is a critical factor in its performance, and the initial high molecular weight of the bromo-iodo precursor can be advantageous in synthesizing dense final products.

The 1,2,4-triazole moiety has been successfully incorporated into polymer backbones to create materials with specific functionalities. The electron-transport and hole-blocking properties of triazole derivatives make them suitable for use in light-emitting devices such as OLEDs. researchgate.netresearchgate.net The halogenated precursor can be functionalized with polymerizable groups, allowing for its incorporation into polymer chains.

Furthermore, 1,2,4-triazole and its derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for copper and its alloys. ktu.lt These compounds can adsorb onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. A study on aluminum brass in a NaCl solution showed that 1,2,4-triazole derivatives effectively inhibit corrosion. ktu.lt The adsorption process involves both physisorption and chemisorption, creating a stable barrier. The specific electronic structure of this compound, with its multiple potential coordination sites (nitrogen and halogens), suggests it could be a promising candidate for developing new, highly effective corrosion inhibitors.

Inhibitor Max Inhibition Efficiency (%) Adsorption Isotherm
1,2,4-triazole (TAZ)84.4Langmuir
3-amino-1,2,4-triazole (ATA)86.4Langmuir
3,5-diamino-1,2,4-triazole (DAT)87.1Langmuir

Data from a study on aluminum brass (HAl77-2) in 3.5 wt.% NaCl solution. ktu.lt

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The choice of the organic linker is crucial in determining the structure, porosity, and ultimate function of the MOF. Nitrogen-containing heterocycles like 1,2,4-triazoles are excellent candidates for MOF ligands due to their rigid structure and multiple coordination sites, which can bridge metal centers to form robust, multidimensional networks. mdpi.comhitsz.edu.cn

This compound can be envisioned as a precursor to sophisticated MOF ligands. The bromo and iodo groups can be replaced with coordinating functionalities, such as carboxylates or pyridyl groups, via established cross-coupling methodologies. This allows for the design of custom ligands with specific geometries and electronic properties, which in turn enables the synthesis of MOFs tailored for specific applications like gas storage, separation, or catalysis.

Functional Materials for Sensors, Catalysis, and Energy Storage

The unique electronic properties of the 1,2,4-triazole ring, stemming from its high nitrogen content, make its derivatives valuable candidates for a range of functional materials. mdpi.com These heterocyclic systems possess an electron-deficient nature, which is advantageous for applications in materials science. researchgate.net In the field of sensor technology, 1,2,4-triazole derivatives have been developed as chemosensors for detecting various analytes, including metal cations and anions. researchgate.net These sensors operate by selectively binding with the target analyte, which results in a detectable change in their optical or electrochemical properties, such as color or fluorescence. researchgate.net The "click" reaction, a method often used to synthesize these compounds, provides an efficient route to creating sophisticated and reliable triazole-based chemosensors with high selectivity and sensitivity. researchgate.net

While the primary focus of research has been on optoelectronics and medicinal chemistry, the inherent properties of triazoles suggest potential in catalysis and energy storage. mdpi.comresearchgate.net As ligands, triazoles can coordinate with metal centers, creating stable complexes that may exhibit catalytic activity. Their high thermal and electrochemical stability, particularly in the form of ionic liquids, points towards their potential use as electrolytes or components in energy storage devices like batteries and supercapacitors. rsc.org

Electron-Transporting and Hole-Blocking Materials in Organic Light-Emitting Diodes (OLEDs)

The highly electron-deficient character of the 1,2,4-triazole core has led to the extensive development of its derivatives as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in Organic Light-Emitting Diodes (OLEDs). researchgate.net These materials are crucial for enhancing device efficiency and stability by ensuring a balanced injection of charge carriers (electrons and holes) and confining their recombination to the desired emissive layer.

1,2,4-triazole derivatives function as ETMs by facilitating the transport of electrons from the cathode to the emissive layer. semanticscholar.org Compounds such as 3-phenyl-4-(1'-naphthyl)-5-phenyl-1,2,4-triazole (TAZ) were among the first triazole-based materials demonstrated as effective ETMs in multilayer OLEDs. semanticscholar.orgacs.org TAZ also serves as an effective hole blocker, preventing holes from passing the emissive layer, which improves the probability of electron-hole recombination and light emission. acs.org Another prominent example is 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), which is used as both a host and an ETM. acs.org Due to its high ionization potential, TPBi exhibits better hole-blocking capabilities than common materials like Alq₃. acs.org The introduction of a silicon atom between two triazole units, as in Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ), has been shown to yield materials with high triplet energy and high electron mobility, leading to reduced efficiency roll-off at high luminance in deep-blue phosphorescent OLEDs (PHOLEDs). researchgate.net

The performance of OLEDs can be significantly influenced by the choice of the triazole-based HBM. dntb.gov.uaresearchgate.net A comparison of different HBMs in green fluorescent OLEDs demonstrated that their electron mobility and hole-blocking barriers directly affect the device's electrical and optical characteristics. dntb.gov.uaresearchgate.net

Performance of Selected 1,2,4-Triazole Derivatives in OLEDs
CompoundRoleKey Performance MetricValueDevice Type
TAZHBM/ETMLuminance3200 cd/m²Green Fluorescent OLED dntb.gov.uaresearchgate.net
TPBiHBM/ETMLuminance4400 cd/m²Green Fluorescent OLED dntb.gov.uaresearchgate.net
SiTAZHBM/ETMElectron Mobility6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹Deep Blue PHOLED researchgate.net
SiTAZHBM/ETMExternal Quantum Efficiency (EQE)15.5% (max)Deep Blue PHOLED researchgate.net
Ir-TN4TEmitterPeak External Quantum Efficiency (EQE)31.43%Green Phosphorescent OLED rsc.org
Ir-TN4TEmitterPeak Current Efficiency94.29 cd A⁻¹Green Phosphorescent OLED rsc.org

Development of Ionic Liquids based on Triazole Derivatives

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "designer solvents" for various applications due to their unique properties like low volatility, high thermal stability, and wide electrochemical windows. researchgate.netmdpi.com Triazole derivatives have been successfully used as building blocks to create "fully organic" ILs, featuring both triazolide anions and triazolium cations. rsc.org These halogen-free ILs present an alternative to more common imidazolium-based ILs, which can suffer from problematic acidity and lower stability in basic environments. researchgate.net The development of 1,2,4-triazolium ILs has opened up new potential applications, including their use as stable electrolytes and even as emitter materials in organic lighting. researchgate.net

Synthesis of Triazolide Anions and Triazolium Cations

The synthesis of 1,2,4-triazole-based ionic liquids typically involves the formation of a triazolium cation through the quaternization of a neutral triazole molecule. researchgate.net A common and atom-economic method is the direct quaternization of a substituted 1,2,4-triazole, such as 1-methyl-1,2,4-triazole (B23700), with an alkylating agent like an n-alkyl methanesulfonate. researchgate.netdiva-portal.org This process is often performed solvent-free and yields the corresponding 1,2,4-triazolium methanesulfonate ILs in high purity. diva-portal.org

Once the triazolium cation is formed, the associated anion can be exchanged through a metathesis reaction. researchgate.net For instance, reacting the triazolium methanesulfonate salt with a lithium salt, such as lithium bis(trifluoromethanesulfonyl)amide (LiTf₂N), allows for the straightforward synthesis of halide-free bis(trifluoromethanesulfonyl)amide ILs. researchgate.netdiva-portal.org Triazolide anions can be generated by deprotonating the N-H group of the triazole ring. Due to the low acidity of 1,2,4-triazoles, their corresponding anions are considered to be superbases. rsc.org Various synthetic routes exist for creating the initial substituted 1,2,4-triazole core, including the Pellizzari and Einhorn–Brunner reactions, or by the cyclodehydration of N-acylamidrazone derivatives. mdpi.comwikipedia.org

Electrochemical and Thermal Stability of Triazole-Based Ionic Liquids

Triazole-based ionic liquids are known for their enhanced thermal and chemical stability compared to many traditional ILs. rsc.orgdiva-portal.org Thermogravimetric analysis (TGA) is commonly used to determine their thermal stability, with decomposition temperatures for some 1,2,4-triazolium ILs reaching up to 260-350 °C. diva-portal.org The stability is influenced by the nature of both the cation and the anion, although the anion typically plays a more significant role. mdpi.com For example, 1,2,4-triazolium ILs with the bis(trifluoromethanesulfonyl)amide anion generally exhibit high thermal stability. diva-portal.org

Differential scanning calorimetry (DSC) is used to determine thermal transitions, such as the glass transition temperature (T₉), which is a key characteristic of ILs. rsc.org These ILs often exhibit a wide liquidus range, remaining stable over a broad spectrum of temperatures. researchgate.netdiva-portal.org The electrochemical stability is also a key feature, with a wide electrochemical window making them suitable for electrochemical applications. rsc.org Their stability profile overcomes some of the limitations of imidazolium ILs, particularly their susceptibility to deprotonation at the C2 position in basic conditions. researchgate.netdiva-portal.org

Thermal Properties of Selected Triazole-Based Ionic Liquids
Ionic Liquid (Cation/Anion)Glass Transition Temp. (T₉)Decomposition Temp. (Tₔ)
[EMIM][1,2,4-Trizolide]-39.0 °CNot Specified rsc.org
[BMIM][1,2,3-Trizolide]-66.6 °CNot Specified rsc.org
[BMIM][4-CN-1,2,3-Trizolide]-55.4 °CNot Specified rsc.org
1-methyl-4-n-butyl-triazolium methanesulfonateNot Specified~270-290 °C
1-methyl-4-n-octyl-triazolium methanesulfonateNot Specified~270-290 °C
1-methyl-4-n-dodecyl-triazolium methanesulfonateNot Specified~270-290 °C

Note: Data for methanesulfonate salts reflects the general stability range reported for the series in the source. researchgate.net

Conclusion and Future Perspectives in 3 Bromo 5 Iodo 1 Methyl 1h 1,2,4 Triazole Research

Summary of Current Research Advances Pertaining to Halogenated 1,2,4-Triazoles

Research into halogenated 1,2,4-triazoles has primarily been driven by their utility as intermediates in the synthesis of pharmaceutical and agrochemical agents. ontosight.aiontosight.ai The triazole ring is a key pharmacophore, known for its favorable metabolic stability, dipole character, and hydrogen bonding capabilities, which allow for high-affinity interactions with biological targets. nih.gov The introduction of halogen atoms, particularly bromine and fluorine, has been shown to enhance the biological activity of many therapeutic compounds. frontiersin.orgnih.gov

Recent advances have focused on several key areas:

Antifungal and Antimicrobial Agents: The 1,2,4-triazole (B32235) core is famously present in numerous antifungal drugs like fluconazole (B54011) and voriconazole. nih.govfrontiersin.org Research continues to explore new derivatives, with studies indicating that halogenated aryl substituents can significantly boost antifungal potency against resistant strains like Candida krusei. nih.gov

Anticancer Therapeutics: The 1,2,4-triazole scaffold is a privileged structure in the development of anticancer agents. nih.gov Halogenated derivatives have been designed to inhibit key cancer-related enzymes, interfere with DNA processes, and modulate cell signaling pathways. nih.govnih.gov

Agrochemicals: Halogenated triazoles are integral to the development of modern fungicides and herbicides, offering enhanced efficacy and target specificity. ontosight.ai

Synthetic Intermediates: The C-halogen bond on the triazole ring serves as a versatile anchor for introducing further complexity through cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery. ontosight.airesearchgate.net

The existing body of research establishes a clear precedent for the value of halogenated 1,2,4-triazoles, positioning 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole as a promising, albeit under-explored, building block for creating novel, high-value molecules.

Table 1: Examples of Research Advances in Halogenated Azole Derivatives

Research AreaKey Finding/ApplicationExample Compound ClassReference
Antifungal AgentsMulti-halogenated indole (B1671886) derivatives of triazole showed 4-fold higher activity against C. Albicans and A. fumigatus.Halogenated Indole-Triazoles nih.gov
Anticancer AgentsFluorinated triazole hybrids demonstrated broad-spectrum anticancer activity with IC50 values in the low micromolar range.Fluorinated Triazole Hybrids frontiersin.org
Anticancer AgentsTriazoles linked to other heterocyclic moieties showed significant inhibition against colon and breast cancer cell lines.1,2,3-Triazole-1,2,4-Triazole Conjugates nih.gov
Synthetic ChemistryFacile and direct halogenation of triazole rings using potassium halides and Oxone under mild, metal-free conditions.4-Aryl-5-halo-1,2,3-triazoles rsc.org

Unexplored Reactivity and Transformation Pathways of this compound

The synthetic potential of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Generally, the C-I bond is more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions than the C-Br bond. This reactivity difference opens up avenues for selective, stepwise functionalization of the triazole core, a highly desirable feature in complex molecule synthesis.

Potential Unexplored Pathways:

Selective Cross-Coupling: The C-I bond at the 5-position could be selectively targeted for Suzuki, Stille, Sonogashira, or Heck cross-coupling reactions, leaving the C-Br bond at the 3-position intact for subsequent transformations. This would allow for the controlled, regioselective introduction of aryl, vinyl, or alkynyl groups.

Metal-Halogen Exchange: The C-I bond is more reactive in metal-halogen exchange reactions, for instance, using organolithium or Grignard reagents. This would generate a nucleophilic triazolyl species at the 5-position, which could then react with a variety of electrophiles.

Buchwald-Hartwig Amination: Stepwise amination could be explored, likely occurring first at the C-I position, to introduce diverse amine functionalities, which are prevalent in pharmaceutically active compounds.

Ring-Opening Reactions: Recent studies have revealed an unusual N-N bond-cleaving ring-opening reactivity in certain 1,2,4-triazole systems when induced by C-H activation and annulation. nih.govresearchgate.net It remains unexplored whether the specific electronic properties conferred by the bromo and iodo substituents in this compound could facilitate or modulate such hidden reactivity pathways, potentially leading to novel heterocyclic scaffolds. nih.govresearchgate.net

Opportunities in Advanced Synthetic Methodologies for Triazole Derivatives

While classical methods for synthesizing triazole rings are well-established, modern synthetic chemistry offers more efficient, greener, and versatile approaches that could be applied to the synthesis of this compound and its derivatives. nih.govresearchgate.net

Flow Chemistry: Scaling up the synthesis of halogenated triazoles can be achieved using flow chemistry, which offers better control over reaction parameters, improved safety for handling potentially energetic intermediates, and higher throughput.

Photochemical Synthesis: Photochemical methods are emerging for the construction of 1,2,4-triazoles. For instance, the reaction of triplet intermediates from azodicarboxylates with diazoalkanes can lead to the triazole core under mild conditions. rsc.org Adapting such methodologies could provide novel entry points to highly functionalized triazole systems.

Metal-Free Synthesis: To reduce costs and metal contamination in final products, particularly for pharmaceutical applications, metal-free synthetic routes are highly desirable. frontiersin.org Methodologies like transition-metal-free oxidative halogenation using systems such as KX-oxone are directly applicable. rsc.org

Click Chemistry: While most commonly associated with 1,2,3-triazoles, the principles of click chemistry—high efficiency, mild conditions, and simple workup—are being increasingly applied to the synthesis of other heterocycles. ingentaconnect.combiointerfaceresearch.com Developing click-type reactions for the functionalization or synthesis of the 1,2,4-triazole core remains a significant opportunity.

Potential for Novel Material Applications Derived from this compound

Beyond its role in life sciences, the 1,2,4-triazole scaffold has applications in materials science, including the development of polymers, ionic liquids, and corrosion inhibitors. nih.gov The unique dihalogenated structure of this compound presents specific opportunities for creating advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The triazole ring's nitrogen atoms can act as ligands to coordinate with metal ions. The bromo and iodo substituents can be used as synthetic handles to incorporate the triazole unit into larger organic linkers for MOF construction. These materials could have applications in gas storage, catalysis, or sensing.

Luminescent Materials: Triazole derivatives have been used as ligands in luminescent iridium complexes. nih.gov The heavy bromine and iodine atoms on the triazole ring could influence the photophysical properties of such complexes through the heavy-atom effect, potentially enhancing phosphorescence and leading to applications in organic light-emitting diodes (OLEDs).

Functional Polymers: The bromo and iodo groups can serve as initiation points for controlled polymerization reactions or as sites for post-polymerization modification. This could lead to the creation of functional polymers with tailored electronic, thermal, or chemical properties.

Table 2: Potential Applications and Synthetic Strategies

Future DirectionSpecific Opportunity for this compoundRelevant Advanced Methodology
Selective FunctionalizationStepwise Suzuki coupling, first at C-I, then at C-Br, to create complex bi-aryl triazoles.Transition-Metal Catalysis
Novel Material DesignUse as a building block for luminescent metal complexes, leveraging the heavy-atom effect.Coordination Chemistry
Advanced SynthesisDevelopment of a continuous flow process for safe and scalable synthesis of the dihalogenated triazole.Flow Chemistry
Medicinal ChemistryServe as a scaffold for creating libraries of potential kinase inhibitors via sequential cross-coupling.Combinatorial Chemistry

Synergistic Computational and Experimental Approaches in Triazole Chemistry

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the properties and reactivity of molecules like this compound before committing to extensive lab work. nih.gov

Future Synergistic Approaches:

Predicting Reactivity: Computational models can predict the activation barriers for different reaction pathways, such as the relative ease of oxidative addition at the C-I versus the C-Br bond. This can guide the choice of catalysts and reaction conditions for achieving selective functionalization.

Understanding Electronic Properties: Calculations can determine key electronic properties, including molecular orbital energies (HOMO/LUMO), dipole moments, and electrostatic potential maps. acs.org These properties are crucial for understanding intermolecular interactions and predicting the behavior of the molecule in biological systems or as a material component.

Spectral Simulation: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra), which can be used to confirm the structure of newly synthesized compounds and their derivatives. nih.gov

Rational Drug and Material Design: By combining computational docking studies with synthetic efforts, new derivatives of this compound can be rationally designed to bind to specific enzyme active sites or to possess desired photophysical properties for material applications. nih.gov

Q & A

Q. What are the optimized synthetic routes for 3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole?

Methodological Answer:

  • Halogenation Strategy : Bromine and iodine can be introduced via sequential halogenation. For example, start with 1-methyl-1H-1,2,4-triazole, brominate at position 3 using N-bromosuccinimide (NBS) in CCl₄ (yield ~75%), followed by iodination at position 5 via Ullmann coupling with CuI as a catalyst .
  • Cyclization Approach : Cyclize precursors like hydrazine derivatives with bromo- and iodo-substituted carbonyl compounds. Use DMF as a solvent and K₂CO₃ as a base to stabilize intermediates .
  • Critical Parameters : Reaction temperature (60–80°C for bromination, 100–120°C for iodination) and stoichiometric ratios (1:1.2 for Br/I) are key to avoiding side products.

Q. How is the compound characterized to confirm regioselectivity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. The methyl group (1-methyl) appears as a singlet at ~3.8 ppm, while bromine/iodine substituents deshield adjacent protons .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+ for C₄H₄BrIN₃: calc. 307.85, observed 307.83) validates molecular integrity .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement (e.g., dihedral angles between triazole ring and substituents) .

Advanced Research Questions

Q. How do bromine and iodine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Comparative Reactivity : Iodine’s lower electronegativity vs. bromine enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, iodine at position 5 reacts 3x faster with aryl boronic acids than bromine .
  • Regioselectivity Challenges : Competing substitution at Br (position 3) vs. I (position 5) requires ligand optimization (e.g., SPhos for selective C-I activation) .

Q. What computational methods predict the compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (target for antifungals). The iodine substituent shows stronger van der Waals interactions vs. bromine (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .
  • QSAR Models : Correlate logP values (iodine increases lipophilicity by ~0.5 units) with antimicrobial potency (IC₅₀ improves from 12 µM to 8 µM) .

Q. How to resolve contradictions in reported antimicrobial efficacy?

Methodological Answer:

  • Strain-Specific Variations : Test against Gram-negative (e.g., E. coli) vs. Gram-positive (S. aureus) strains. Iodine’s larger atomic radius enhances membrane penetration in Gram-negative bacteria (MIC = 16 µg/mL vs. 32 µg/mL for Gram-positive) .
  • Synergistic Effects : Combine with β-lactams to overcome resistance. Synergy scores (FIC index = 0.3) suggest additive effects .

Q. Safety and Handling

  • Storage : Store under argon at -20°C to prevent halogen loss .
  • Hazard Mitigation : Use fume hoods for reactions involving HI byproducts (GHS Hazard Code H314) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.